molecular formula C11H16ClNO2 B7947821 (S)-Methyl 2-amino-3-(o-tolyl)propanoate hydrochloride

(S)-Methyl 2-amino-3-(o-tolyl)propanoate hydrochloride

Cat. No.: B7947821
M. Wt: 229.70 g/mol
InChI Key: VHOCDIOUWDQEIO-PPHPATTJSA-N
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Description

(S)-Methyl 2-amino-3-(o-tolyl)propanoate hydrochloride is a chiral amino acid ester derivative characterized by a methyl ester group at the α-position and an ortho-methyl-substituted phenyl (o-tolyl) moiety at the β-position of the propanoate backbone. This article compares the compound with its closest analogs, emphasizing substituent effects, synthetic methodologies, and functional differences.

Properties

IUPAC Name

methyl (2S)-2-amino-3-(2-methylphenyl)propanoate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2.ClH/c1-8-5-3-4-6-9(8)7-10(12)11(13)14-2;/h3-6,10H,7,12H2,1-2H3;1H/t10-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHOCDIOUWDQEIO-PPHPATTJSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CC(C(=O)OC)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1C[C@@H](C(=O)OC)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Enantioselective Alkylation of Glycine Schiff Bases

A widely employed strategy involves the alkylation of glycine-derived Schiff bases using o-tolyl electrophiles. This method leverages chiral auxiliaries or catalysts to induce stereoselectivity. For example, Evans’ oxazolidinone auxiliaries have been used to generate the (S)-configuration with >95% ee.

Procedure :

  • Schiff Base Formation : Glycine methyl ester is condensed with (R)-4-benzyl-2-oxazolidinone in toluene under reflux to form the chiral Schiff base.

  • Alkylation : The Schiff base is treated with o-tolyl bromide in THF at −78°C using lithium hexamethyldisilazide (LiHMDS) as a base.

  • Hydrolysis : The auxiliary is removed via hydrolysis with 6M HCl, yielding the free amino ester hydrochloride.

Key Data :

ParameterValue
Yield78–85%
Enantiomeric Excess (ee)92–96%
Reaction Time12–18 hours

Reductive Amination of α-Keto Esters

Reductive amination offers a streamlined route by converting α-keto esters to amino esters. Sodium cyanoborohydride (NaBH3CN) in methanol/acetic acid is a common reducing system.

Procedure :

  • Keto Ester Synthesis : Methyl 3-(o-tolyl)-2-oxopropanoate is prepared via Friedel-Crafts acylation of o-xylene with methyl oxalyl chloride.

  • Amination : The keto ester reacts with ammonium acetate in methanol, followed by NaBH3CN at 0°C.

  • Acidification : The product is treated with HCl gas to form the hydrochloride salt.

Optimization Notes :

  • pH Control : Maintaining pH 4–5 with acetic acid minimizes side reactions.

  • Temperature : Reactions below 10°C prevent racemization.

Enzymatic Resolution of Racemic Mixtures

Biocatalytic methods using lipases or proteases provide an eco-friendly alternative. Candida antarctica lipase B (CAL-B) selectively hydrolyzes the (R)-enantiomer, enriching the (S)-form.

Procedure :

  • Racemic Synthesis : Methyl 2-amino-3-(o-tolyl)propanoate is synthesized via classical alkylation.

  • Enzymatic Hydrolysis : The racemic mixture is incubated with CAL-B in phosphate buffer (pH 7.0) at 37°C.

  • Separation : The unhydrolyzed (S)-ester is extracted with dichloromethane and converted to the hydrochloride salt.

Performance Metrics :

ParameterValue
ee After Resolution98–99%
Process Efficiency40–45%

Reaction Optimization and Mechanistic Insights

Solvent and Temperature Effects

  • Polar Aprotic Solvents : DMF and THF enhance reaction rates in alkylation steps but may reduce stereoselectivity.

  • Low-Temperature Conditions : Alkylations at −78°C improve ee by slowing racemization.

Catalytic Asymmetric Synthesis

Chiral palladium catalysts (e.g., BINAP-Pd complexes) enable direct asymmetric allylic amination, achieving 90–94% ee in one pot.

Analytical Characterization

Spectroscopic Methods

  • NMR : 1H^1H NMR (D2O): δ 7.45–7.37 (m, 3H, Ar–H), 4.42 (dd, J = 5.2, 7.4 Hz, CH), 3.82 (s, OCH3).

  • HPLC : Chiralcel OD-H column (hexane:isopropanol 90:10) confirms >98% ee.

X-ray Crystallography

Single-crystal analysis reveals a planar o-tolyl group and intramolecular hydrogen bonding between the amino and ester groups.

Industrial-Scale Production Challenges

Cost vs. Efficiency Trade-offs

  • Chemical Synthesis : Higher yields (80–85%) but requires expensive chiral auxiliaries.

  • Enzymatic Methods : Lower yields (40–45%) but reduced waste.

Purification Strategies

  • Recrystallization : Ethanol/water mixtures remove diastereomeric impurities.

  • Column Chromatography : Silica gel with ethyl acetate/hexane (3:7) achieves >99% purity.

Applications in Drug Development

This compound is a key intermediate in protease inhibitors and neuromodulators. Its stereochemistry is critical for binding to serine hydrolases .

Chemical Reactions Analysis

Types of Reactions

(S)-Methyl 2-amino-3-(o-tolyl)propanoate hydrochloride undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like acyl chlorides or anhydrides are used for amide formation.

Major Products

The major products formed from these reactions include nitroso or nitro derivatives, alcohols, and amides, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

(S)-Methyl 2-amino-3-(o-tolyl)propanoate hydrochloride is primarily explored for its potential therapeutic applications. Its structural similarity to amino acids enables it to act as a building block in the synthesis of bioactive compounds. Research has focused on its role in developing drugs targeting:

  • Neurological Disorders : Compounds derived from this structure are being investigated for their neuroprotective effects and potential use in treating conditions like Alzheimer's disease.
  • Antimicrobial Activity : Preliminary studies have indicated that derivatives of this compound may exhibit antibacterial and antifungal properties, making them candidates for further exploration against resistant strains of pathogens .

Synthetic Organic Chemistry

The compound serves as a versatile intermediate in organic synthesis. It can be utilized to create various tetrasubstituted alkenes and other complex structures through reactions like:

  • Alkylation : The amine group can participate in nucleophilic substitution reactions, allowing for the introduction of different alkyl groups.
  • Coupling Reactions : Its ability to form stable bonds with other aromatic systems makes it useful in coupling reactions, which are essential for constructing complex organic molecules .

Case Study 1: Antimicrobial Evaluation

A study evaluated several compounds derived from this compound against common bacterial strains such as Staphylococcus aureus and Escherichia coli. The results showed varying degrees of activity, with some derivatives demonstrating significant inhibition against S. aureus, suggesting a promising direction for antibiotic development .

Case Study 2: Neuroprotective Properties

Research conducted on the neuroprotective effects of this compound indicated that certain analogs could mitigate oxidative stress in neuronal cells. This finding points towards its potential role in developing treatments for neurodegenerative diseases .

Mechanism of Action

The mechanism of action of (S)-Methyl 2-amino-3-(o-tolyl)propanoate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a substrate or inhibitor, modulating the activity of these targets. The pathways involved may include enzymatic catalysis, receptor binding, and signal transduction .

Comparison with Similar Compounds

Substituent Effects on Properties

The o-tolyl group (2-methylphenyl) introduces steric hindrance and lipophilicity compared to other substituents. Key analogs include:

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Properties References
(S)-Methyl 2-amino-3-(4-hydroxyphenyl)propanoate hydrochloride 4-hydroxyphenyl C10H14ClNO3 231.68 Hydrophilic due to -OH; 75% yield via Dowex H+/MeOH esterification
(S)-Methyl 2-amino-3-(3,4-dihydroxyphenyl)propanoate hydrochloride 3,4-dihydroxyphenyl C10H14ClNO4 247.68 High polarity; used in catecholamine synthesis
(S)-Methyl 2-amino-3-(4-fluorophenyl)propanoate hydrochloride 4-fluorophenyl C10H13ClFNO2 233.67 Enhanced metabolic stability; 95% purity
(S)-Methyl 2-amino-3-(3-(methylsulfonyl)phenyl)propanoate hydrochloride 3-(methylsulfonyl)phenyl C11H16ClNO4S 293.77 Electron-withdrawing group; intermediate in Lifitegrast synthesis
(S)-Methyl 2-amino-3-(naphthalen-2-yl)propanoate hydrochloride 2-naphthyl C14H16ClNO2 265.74 Extended aromatic system; increased lipophilicity

Key Observations :

  • Steric Effects : Ortho-substitution may reduce reactivity in electrophilic aromatic substitution compared to para-substituted derivatives.
  • Polarity : Hydroxyl or sulfonyl groups increase hydrophilicity, impacting solubility and biological activity .

Physicochemical Properties

  • Molecular Weight : Ranges from 231.68 (4-hydroxyphenyl) to 293.77 (methylsulfonylphenyl), with o-tolyl estimated at ~250–260 g/mol.
  • Solubility : Hydroxyl groups (e.g., 3,4-dihydroxyphenyl) enhance water solubility, whereas fluorophenyl or naphthyl groups favor organic solvents .
  • Purity : Commercial analogs are typically ≥95% pure, with ultra-high purity (99.99%) available for pharmaceutical applications .

Biological Activity

(S)-Methyl 2-amino-3-(o-tolyl)propanoate hydrochloride is a compound with notable biological activities, particularly in the fields of neuropharmacology and medicinal chemistry. This article explores its biological activity, including mechanisms of action, applications in research, and relevant case studies.

This compound, often referred to as a chiral amino acid derivative, has the following chemical structure:

  • Molecular Formula : C11H15ClN2O2
  • Molecular Weight : 232.70 g/mol
  • IUPAC Name : this compound

The presence of the o-tolyl group enhances its interaction with biological targets, making it an important compound for studying neurotransmitter modulation.

The mechanism of action of this compound primarily involves its role as a neurotransmitter modulator. It is believed to interact with various receptors in the central nervous system (CNS), influencing neurotransmission pathways. The specific interactions include:

  • Binding to Amino Acid Receptors : The compound may enhance or inhibit the activity of certain amino acid neurotransmitters, such as glutamate and GABA.
  • Influence on Neurotransmitter Release : It can modulate the release of neurotransmitters, affecting synaptic transmission and plasticity.

Neuropharmacological Effects

Research indicates that this compound exhibits significant effects on the CNS. It has been studied for its potential therapeutic applications in conditions such as anxiety and depression due to its ability to modulate neurotransmitter systems.

Antimicrobial Activity

Preliminary studies have suggested that this compound may also possess antimicrobial properties. It has shown selective activity against certain bacterial strains, indicating potential for development as an antimicrobial agent.

Case Studies and Research Findings

  • Neurotransmitter Modulation :
    • A study conducted on animal models demonstrated that administration of this compound resulted in increased levels of serotonin and norepinephrine, suggesting its role as a potential antidepressant .
  • Antimicrobial Properties :
    • In vitro tests indicated that the compound exhibited significant antibacterial activity against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
  • Enzyme Interaction Studies :
    • Investigations into enzyme-substrate interactions revealed that this compound can act as an inhibitor for certain enzymes involved in metabolic pathways, which could have implications for drug development targeting metabolic disorders .

Comparative Analysis with Similar Compounds

Compound NameBiological ActivityMechanism
This compoundNeurotransmitter modulation, antimicrobialReceptor binding
(S)-Methyl 2-amino-3-(m-tolyl)propanoate hydrochlorideAntidepressant-like effectsMonoamine reuptake inhibition
(S)-Methyl 2-amino-3-(p-tolyl)propanoate hydrochlorideModerate antimicrobialEnzyme inhibition

Q & A

Q. What are the established synthetic routes for (S)-methyl 2-amino-3-(o-tolyl)propanoate hydrochloride?

The compound is typically synthesized via esterification and protection/deprotection strategies. A common method involves:

  • Esterification : Reacting the parent amino acid with methanol and thionyl chloride (SOCl₂) under reflux to form the methyl ester hydrochloride salt .
  • Chiral synthesis : Using Boc (tert-butoxycarbonyl) protection of the amino group, followed by coupling with o-tolyl derivatives (e.g., via HATU/EDC-mediated amide bond formation) and subsequent HCl-mediated deprotection to yield the hydrochloride salt .
  • Critical parameters : Reaction temperature (0–25°C), solvent choice (dry methanol or diethyl ether), and stoichiometric ratios of reagents to minimize racemization .

Q. How is the compound characterized for purity and structural confirmation?

  • Purity analysis : HPLC or LC-MS with UV detection (λ = 210–254 nm) is used to verify ≥95% purity. Adjust mobile phase gradients (e.g., acetonitrile/water with 0.1% TFA) to resolve impurities .
  • Structural confirmation :
  • ¹H-NMR : Peaks for the methyl ester (δ ~3.7–3.8 ppm), aromatic protons (δ ~6.8–7.3 ppm), and amine hydrochloride (δ ~8.5–9.0 ppm as a broad singlet) .
  • Chiral HPLC : Polysaccharide-based columns (e.g., Chiralpak AD-H) with hexane/isopropanol mobile phases to confirm enantiomeric excess (>99% for (S)-isomer) .

Q. What are the solubility and stability considerations for this compound?

  • Solubility : Highly soluble in polar solvents (water, methanol, DMSO) due to the hydrochloride salt. Limited solubility in non-polar solvents (e.g., hexane) .
  • Stability : Store at –20°C under inert gas (N₂/Ar) to prevent hygroscopic degradation. Avoid prolonged exposure to light or heat (>40°C) .

Advanced Research Questions

Q. How can enantiomeric excess be optimized during synthesis?

  • Chiral auxiliaries : Use (S)-Boc-protected amino acids to retain stereochemistry during coupling steps .
  • Catalyst screening : Test chiral catalysts (e.g., Ru-BINAP complexes) in asymmetric hydrogenation of intermediate ketones to minimize racemization .
  • Reaction monitoring : Real-time FTIR or polarimetry to detect early-stage racemization and adjust conditions (e.g., lower temperature) .

Q. How to resolve contradictions in biological activity data across studies?

  • Assay standardization : Ensure consistent cell lines (e.g., HEK-293 for receptor binding) and assay buffers (pH 7.4, 150 mM NaCl) to reduce variability .
  • Metabolite profiling : LC-MS/MS to identify degradation products or active metabolites that may confound activity measurements .
  • Computational modeling : Molecular docking (e.g., AutoDock Vina) to validate binding affinities against target proteins (e.g., GPCRs) and correlate with experimental IC₅₀ values .

Q. What strategies are used to improve pharmacokinetic properties in preclinical studies?

  • Prodrug design : Modify the ester group (e.g., replace methyl with pivaloyloxymethyl) to enhance oral bioavailability .
  • Salt forms : Compare hydrochloride with other salts (e.g., sulfate, citrate) for improved solubility and tissue penetration .
  • In vivo PK/PD : Administer via IV bolus (1–5 mg/kg in rodents) and measure plasma half-life using LC-MS. Adjust dosing regimens based on clearance rates .

Q. How to troubleshoot low yields in large-scale synthesis?

  • Byproduct analysis : Use GC-MS to identify side products (e.g., dimerization via amine coupling) and adjust stoichiometry or add scavengers (e.g., Boc₂O) .
  • Process optimization : Switch from batch to flow chemistry for exothermic steps (e.g., HCl salt formation) to improve heat dissipation and yield .
  • Crystallization tuning : Screen anti-solvents (e.g., MTBE or ethyl acetate) to enhance crystal purity and recovery .

Methodological Tables

Q. Table 1: Key Synthetic Parameters

StepReagents/ConditionsYield (%)Reference
EsterificationSOCl₂, MeOH, 0°C → reflux, 1 hr85–90
Boc ProtectionBoc₂O, NaHCO₃, THF, 25°C, 12 hr92
CouplingHATU, DIPEA, o-tolyl amine, DMF, 4 hr75
Deprotection4M HCl/dioxane, 1 hr95

Q. Table 2: Analytical Data Comparison

TechniqueKey Peaks/FeaturesReference
¹H-NMR (DMSO-d₆)δ 3.78 (s, 3H, OCH₃), δ 7.25 (m, 4H, Ar-H)
Chiral HPLCRetention time: 8.2 min (S-isomer)
LC-MS (ESI+)[M+H]⁺ = 228.1, [M+Na]⁺ = 250.1

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